2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Novel amino acid derivatives of 2-phosphinophenols have been synthesized, showcasing the process of creating acyclic and cyclic compounds from primary phosphinophenols with formaldehyde and amino acids. This research highlights the significance of such compounds in enhancing water solubility and potential applications in ligand chemistry (Karasik et al., 2001).
- Research on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups has demonstrated their potential in photodynamic therapy for cancer treatment, indicating the importance of chemical modifications in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Quantum Chemical Calculations
- Studies involving molecular docking and quantum chemical calculations of compounds like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol have contributed to understanding the interaction with biological molecules, furthering drug discovery efforts (Viji et al., 2020).
Antifungal Properties
- The synthesis and characterization of compounds such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol have shown significant antibacterial activities against both gram-positive and gram-negative bacteria, emphasizing the relevance of chemical synthesis in developing new antimicrobial agents (Kakanejadifard et al., 2013).
Polymerization Applications
- Research into the ring-opening polymerization of lactide and β-butyrolactone with amino-alkoxy-bis(phenolate)-yttrium complexes reveals the impact of steric and electronic effects on polymerization outcomes, highlighting applications in materials science and engineering (Bouyahyi et al., 2011).
Mechanism of Action
Target of Action
They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazoles are known to have favorable pharmacokinetic characteristics .
Result of Action
Compounds containing tetrazole groups have shown significant zones of inhibition in bacterial growth at higher concentrations .
properties
IUPAC Name |
2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPPLYCZNRWAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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